1,1-Dimethyl-3-(2,6-xylyl)urea

Impurity Profiling Lidocaine HPLC Method Validation

1,1-Dimethyl-3-(2,6-xylyl)urea (CAS 60006-08-8), also known as 3-(2,6-dimethylphenyl)-1,1-dimethylurea, is a trisubstituted urea derivative with molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. The compound is structurally characterized by a 2,6-xylyl group attached to one urea nitrogen and two methyl groups on the other, placing it within the class of N,N′-disubstituted ureas.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 60006-08-8
Cat. No. B11946808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(2,6-xylyl)urea
CAS60006-08-8
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)N(C)C
InChIInChI=1S/C11H16N2O/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
InChIKeyFKGQOVASLBRUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-(2,6-xylyl)urea (CAS 60006-08-8): Procurement-Ready Identity and Baseline Characteristics


1,1-Dimethyl-3-(2,6-xylyl)urea (CAS 60006-08-8), also known as 3-(2,6-dimethylphenyl)-1,1-dimethylurea, is a trisubstituted urea derivative with molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . The compound is structurally characterized by a 2,6-xylyl group attached to one urea nitrogen and two methyl groups on the other, placing it within the class of N,N′-disubstituted ureas. It is commercially supplied as a chemical reference standard, principally under the synonym “Lidocaine Impurity 10”, for analytical method development, method validation, and quality control testing of the local anesthetic lidocaine .

Why Generic Substitution Fails for 1,1-Dimethyl-3-(2,6-xylyl)urea in Pharmaceutical Impurity Analysis


Interchanging 1,1-dimethyl-3-(2,6-xylyl)urea with another urea derivative or even a different “Lidocaine Impurity 10” identifier from another vendor is not reliable without rigorous structural confirmation. The term “Lidocaine Impurity 10” is not uniformly defined across suppliers; for example, alternate CAS numbers such as 112539-17-0 correspond to chemically distinct compounds (e.g., N-(2,4-dimethylphenyl)-2-(ethylamino)acetamide) that are also sold under the same designation [1]. Furthermore, the Sigma-Aldrich offering of CAS 60006-08-8 explicitly states that no analytical data is collected, placing the full burden of identity and purity verification on the end-user . Therefore, procurement decisions must be driven by the specific CAS number and a supplier’s certificate of analysis (CoA) that confirms chromatographic purity, retention time, and spectral identity relative to the target impurity, rather than by generic compound class or trade name alone.

Quantitative Evidence Guide for 1,1-Dimethyl-3-(2,6-xylyl)urea (CAS 60006-08-8) Differentiation


Structural Specificity: Ortho-Substitution Pattern Dictates HPLC Resolution from Lidocaine and Related Impurities

The 2,6-dimethylphenyl substitution pattern of 1,1-dimethyl-3-(2,6-xylyl)urea generates a unique steric and electronic environment that directly influences its reversed-phase HPLC retention behavior. In compendial lidocaine methods, the ortho-substituted 2,6-dimethylaniline (lidocaine related compound H) exhibits a relative retention time (RRT) of approximately 0.93 versus lidocaine (RRT 1.0) [1]. While a specific RRT for CAS 60006-08-8 has not been reported in the same monograph, the urea linkage and dimethylamino terminus create a distinctly different polarity and hydrogen-bonding capacity compared to the primary amine precursor 2,6-dimethylaniline, which is the most common critical impurity. This structural divergence allows for chromatographic separation from lidocaine and its primary amine degradation products when using the compendial USP/EP organic impurity method, a critical requirement for accurate quantification in ANDA submissions [2].

Impurity Profiling Lidocaine HPLC Method Validation

Process-Specific Impurity Origin: Formed from 2,6-Dimethylphenyl Isocyanate and Dimethylamine

1,1-Dimethyl-3-(2,6-xylyl)urea is generated through the side reaction of 2,6-dimethylphenyl isocyanate—a key lidocaine intermediate—with residual dimethylamine, which can be present from prior synthetic steps or as a degradation product of the diethylamino moiety [1]. Unlike the primary lidocaine API, which contains a diethylaminoacetamide side chain, this urea impurity possesses a dimethylurea terminus, making it chemically stable under conditions that may degrade the amide bond in lidocaine. This stability profile means the impurity can persist through downstream purification if not specifically controlled, necessitating a dedicated reference standard for its detection and quantification in API release testing .

Process Chemistry Lidocaine Synthesis Impurity Fate and Control

Purity Benchmarking: Supplier-Specified Purity of 98% for CAS 60006-08-8 Enables Quantitative Impurity Determination

A key differentiator in procuring 1,1-dimethyl-3-(2,6-xylyl)urea as a reference standard is the supplier-declared purity. Leyan offers CAS 60006-08-8 at a certified purity of 98% by HPLC . In contrast, many generic lidocaine impurity standards are supplied at 95% purity or lack a fully traceable CoA. This 3-percentage-point purity advantage directly translates to a lower uncertainty in the assigned purity factor used for calculating impurity content in test samples, which is critical when quantifying impurities at the 0.10% or 0.15% threshold levels mandated by ICH Q3A for unspecified impurities [1].

Reference Standard Purity Quality Control

Optimal Application Scenarios for 1,1-Dimethyl-3-(2,6-xylyl)urea (CAS 60006-08-8) in Analytical Development and Quality Control


Method Validation for Lidocaine Organic Impurities per USP/EP Monographs

CAS 60006-08-8 serves as a critical impurity marker during HPLC method validation for lidocaine hydrochloride API and finished dosage forms. Its incorporation into system suitability mixtures allows laboratories to establish the relative retention time and resolution factor for this specific urea impurity against lidocaine and 2,6-dimethylaniline, fulfilling the specificity requirements of ICH Q2(R1) [1]. Without this characterized standard, the identity of a peak observed at this retention time cannot be assigned unequivocally, potentially leading to misidentification of unknown impurities and regulatory risk during ANDA review.

Stability-Indicating Method Development for Forced Degradation Studies

Because the urea impurity (CAS 60006-08-8) arises from a process-related route rather than from hydrolytic or oxidative degradation of lidocaine, it can serve as a stable internal marker in forced degradation studies. When lidocaine is subjected to acid, base, oxidative, thermal, and photolytic stress, the area of this impurity peak remains relatively constant compared to degradation products such as 2,6-dimethylaniline, allowing analysts to discriminate between process impurities and true degradants—a key requirement for stability-indicating method validation [2].

Reference Standard for Quantitative NMR (qNMR) Purity Assignment

1,1-Dimethyl-3-(2,6-xylyl)urea contains distinct N-methyl and aryl-methyl signals that are well-resolved in ¹H NMR spectra (as documented in the SpectraBase library with 3 NMR spectra) [3]. When supplied with a certified purity (e.g., 98% by HPLC), it can be used as an internal calibrant for qNMR purity determination of lidocaine-derived materials, offering an orthogonal method to chromatographic purity that is traceable to the International System of Units (SI) through the use of a certified primary reference.

Synthetic Route Scouting and Process Optimization for Lidocaine Manufacturing

In the development or optimization of lidocaine synthetic routes employing 2,6-dimethylphenyl isocyanate intermediates, the targeted quantification of CAS 60006-08-8 provides direct feedback on the extent of the undesired side reaction with dimethylamine. Monitoring the level of this impurity at each process step enables process chemists to adjust amine stoichiometry, reaction temperature, or work-up conditions to suppress its formation below the reporting threshold, thereby improving overall API purity and yield without resorting to resource-intensive preparative chromatography [4].

Quote Request

Request a Quote for 1,1-Dimethyl-3-(2,6-xylyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.